4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Description
Chemical Structure: The compound 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine (CAS: 946325-58-2) is a pyrimidine derivative characterized by:
Properties
IUPAC Name |
4-methoxy-6-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13-18-16(12-17(19-13)25-3)20-8-10-21(11-9-20)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESXFSMZFIMOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Methoxy Group: Methoxylation can be achieved using methanol in the presence of a strong acid or base as a catalyst.
Piperazine Substitution: The final step involves the substitution of the piperazine ring, which can be achieved through nucleophilic substitution reactions using piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce thiols or sulfides.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is , with a molecular weight of 406.5 g/mol. The compound features a pyrimidine core substituted with a piperazine moiety and a methoxyphenylsulfonyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound were evaluated for their efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The sulfonamide functionality is often linked to enhanced antimicrobial activity, suggesting that this compound may also possess similar properties.
Antiviral Properties
Piperazine derivatives have been explored for their potential in antiviral applications. For example, certain piperazine-linked aminopyrimidine derivatives demonstrated significant activity against HIV reverse transcriptase . The structural similarity of this compound to these compounds suggests it could be investigated for similar antiviral effects.
Enzyme Inhibition
Studies on piperidine and piperazine derivatives have shown promise as inhibitors of various enzymes, including α-glucosidase . Given the structural attributes of the compound , it may also exhibit inhibitory effects on key enzymes involved in metabolic pathways, potentially aiding in the treatment of conditions like diabetes.
Synthesis Methodologies
The synthesis of this compound can be approached through several synthetic routes:
- Piperazine Derivatives : The initial step involves synthesizing the piperazine derivative, which can be achieved through the reaction of piperazine with appropriate sulfonyl chlorides .
- Pyrimidine Core Formation : The pyrimidine ring can be constructed via cyclization reactions involving suitable precursors that incorporate the methoxy and methyl groups at specific positions .
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the piperazine moiety to the pyrimidine core, often facilitated by coupling agents or catalysts .
Case Studies and Research Findings
Several studies have highlighted the potential applications of piperazine derivatives in drug discovery:
- A study evaluating various piperazine-sulfonamide compounds found promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . This underscores the importance of sulfonamide groups in enhancing biological activity.
- Another research effort focused on optimizing three-component reactions to synthesize polysubstituted piperidines, revealing insights into structure-activity relationships that could inform future studies on related compounds like this compound .
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Molecular Properties :
- Molecular Formula : C₁₈H₂₄N₄O₄S
- Molecular Weight : 392.47 g/mol .
- Synthetic Relevance : The sulfonyl piperazine group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase II) and improved pharmacokinetic properties .
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Pyrimidine Analogs
The target compound differs from its analogs primarily in the alkoxy substituent at the 4-position of the pyrimidine ring. Key comparisons include:
Impact of Alkoxy Chain Length :
Core Structure Variants with Sulfonyl Piperazine Moieties
Compounds retaining the sulfonyl piperazine group but differing in the heterocyclic core demonstrate divergent biological activities:
Key Observations :
Piperazine vs. Piperidine Derivatives
Replacing the piperazine moiety with piperidine alters electronic and steric properties:
Piperazine Advantages :
- The sulfonyl group enables hydrogen bonding with enzyme active sites, improving binding affinity .
Biological Activity
4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, is being studied for its potential therapeutic applications, particularly in oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.53 g/mol. The compound features a pyrimidine core substituted with a methoxy group and a piperazine ring linked through a sulfonyl moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the piperazine and sulfonamide functionalities have shown promising results against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways related to cell proliferation and survival .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.7 | Apoptosis induction |
| Compound B | HCT116 | 2.2 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections. The sulfonamide component is particularly noted for enhancing antibacterial activity through enzyme inhibition .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and bacterial growth, such as acetylcholinesterase and urease.
- Receptor Modulation : It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- DNA Intercalation : There is evidence suggesting that similar compounds can intercalate into DNA, disrupting replication processes in rapidly dividing cells .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Xenograft Models : In xenograft studies, administration of related compounds resulted in significant tumor growth suppression, correlating with increased expression of apoptotic markers such as caspase-3 .
- In Vitro Studies : In vitro assays demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers in cancer cell lines, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the key steps in synthesizing 4-Methoxy-6-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine?
The synthesis typically involves:
- Step 1 : Functionalization of the pyrimidine core via nucleophilic substitution to introduce the methoxy and methyl groups.
- Step 2 : Coupling of the sulfonylpiperazine moiety using reagents like 1,8-diazabicycloundec-7-ene (DBU) to facilitate bond formation under anhydrous conditions .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product in high purity (>95%) .
Key intermediates are confirmed using NMR (¹H, ¹³C) and mass spectrometry .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons in the pyrimidine ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₃H₂₈N₄O₄S: m/z 481.1802) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and sulfonylpiperazine group (e.g., 74.95° tilt in related structures) .
Q. What are the common chemical reactions this compound undergoes?
- Nucleophilic substitution : Reactivity at the pyrimidine C-4 position with amines or thiols .
- Oxidation/Reduction : Sulfonyl groups are redox-stable, but methoxy substituents may undergo demethylation under strong acidic conditions .
- Hydrogen bonding : The sulfonyl group participates in N–H⋯O/S interactions, critical for crystallinity and solubility .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Reagent Optimization : Use DBU as a non-nucleophilic base to minimize side reactions during piperazine coupling .
- Solvent Selection : Anhydrous DMF or THF improves reaction efficiency by stabilizing intermediates .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to prevent decomposition .
Yield improvements (from ~40% to >70%) are achievable via iterative HPLC monitoring and adjusting stoichiometric ratios .
Q. How to resolve contradictions in spectral data during structural validation?
- Case Example : Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism. Use 2D NMR (COSY, NOESY) to distinguish between conformers .
- Crystallographic Validation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to confirm bond lengths/angles .
- Isotopic Labeling : Introduce ¹³C labels at ambiguous positions to trace signal origins in complex spectra .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : Screen against targets like acetylcholinesterase (PDB ID: 4EY7) to assess binding affinity; the sulfonylpiperazine group often anchors to catalytic triads .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize lead compounds .
Q. How to address solubility challenges in in vitro assays?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without disrupting assay integrity .
- Prodrug Design : Introduce phosphate esters at the methoxy group to enhance aqueous solubility, which hydrolyze in vivo .
- Nanoparticle Encapsulation : Employ PLGA-based carriers to improve bioavailability in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
